molecular formula C21H21ClN2O2S B2742447 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 330201-58-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No. B2742447
CAS RN: 330201-58-6
M. Wt: 400.92
InChI Key: ZQXVVAODOZETGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied in the context of combating antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of Oprea1_313691 have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The turbidimetric method revealed that compounds d1, d2, and d3 exhibit promising antimicrobial effects . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Oprea1_313691 derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells . These results highlight the compound’s potential as a candidate for breast cancer therapy.

Drug Designing

Molecular docking studies further elucidated the binding mode of active Oprea1_313691 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .

Disrupting Illicit Markets

While not directly related to Oprea1_313691, it’s worth noting that operational research and data science play a crucial role in disrupting illicit markets. These markets, fueled by criminal activities, pose global threats to peace, development, and the environment. Innovative approaches are needed to combat organized crime, and interdisciplinary efforts can help address this complex challenge .

Fast Proton-Induced Fission of 238U

In a different context, fast proton-induced fission of uranium-238 (238U) has been investigated. Although not directly tied to Oprea1_313691, this research sheds light on fission variables, cross-sections, mass distributions, and prompt neutron emission. Talys and custom-written programs were used to describe the fission process, providing valuable insights .

Operational Research in Engineering Sciences

ORESTA, a journal covering operational research, publishes papers on optimization methods, decision-making, mathematical programming, and more. While not specific to Oprea1_313691, this field contributes to scientific advancements and practical applications .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-21(2,3)15-6-4-14(5-7-15)18-13-27-20(23-18)24-19(25)12-26-17-10-8-16(22)9-11-17/h4-11,13H,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVVAODOZETGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

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